Ammine/Solfonamidi

Amines and sulfonamides are important classes of organic compounds widely used in the pharmaceutical, agricultural, and chemical industries. Amines are derivatives of ammonia where one or more hydrogen atoms have been replaced by alkyl or aryl groups. They possess basic properties due to the presence of unshared electron pairs on the nitrogen atom. Sulfonamides, on the other hand, are formed when a sulfonic acid group (-SO2NH2) is attached to an amine or alcohol group.

In pharmaceuticals, these compounds often serve as essential ingredients in antibiotics and antiparasitic drugs due to their ability to inhibit bacterial growth and interfere with enzyme functions. Sulfonamides, such as sulfamethoxazole and trimethoprim-sulfamethoxazole combinations, are commonly used for treating urinary tract infections and respiratory tract infections.

In agriculture, they function as herbicides, particularly sulfonylureas and sulfonamide derivatives, which can selectively control broadleaf weeds without harming crops. Their diverse applications make amines and sulfonamides indispensable in modern chemistry.

These compounds exhibit distinct physical and chemical properties depending on their specific structure, making them versatile for various industrial purposes.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

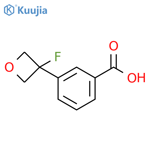

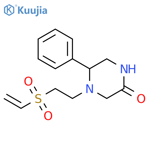

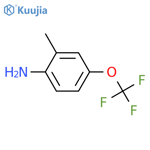

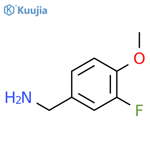

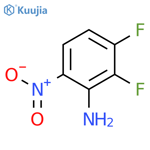

|

2-Methyl-4-(trifluoromethoxy)aniline | 86256-59-9 | C8H8F3NO |

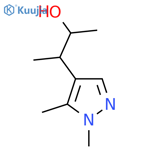

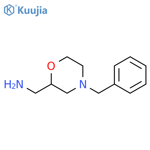

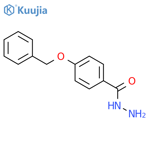

|

(4-Benzylmorpholin-2-yl)methanamine | 110859-47-7 | C12H18N2O |

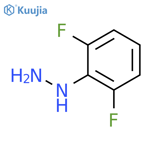

|

2,6-Difluorophenylhydrazine | 119452-66-3 | C6H6F2N2 |

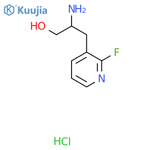

|

1-(3-fluoro-4-methoxyphenyl)methanamine | 123652-95-9 | C8H10FNO |

|

4-Benzyloxybenzhydrazide | 128958-65-6 | C14H14N2O2 |

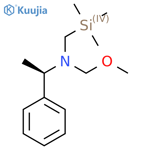

|

(methoxymethyl)[(1R)-1-phenylethyl][(trimethylsilyl)methyl]amine | 133407-38-2 | C14H25NOSi |

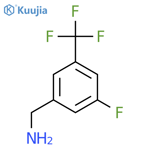

|

3-Fluoro-5-(trifluoromethyl)benzylamine | 150517-77-4 | C8H7F4N |

|

1,2-Diamino-3,4-difluorobenzene | 153505-39-6 | C6H6F2N2 |

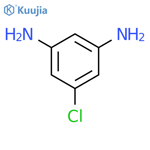

|

5-Chlorobenzene-1,3-diamine | 33786-89-9 | C6H7ClN2 |

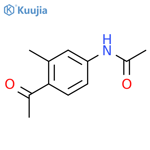

|

4'-Acetamido-2’-methylacetophenone | 34956-31-5 | C11H13NO2 |

Letteratura correlata

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

Fornitori consigliati

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati